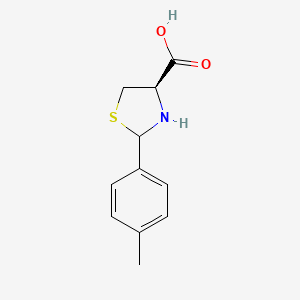

(4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid

説明

(4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid is a derivative of thiazolidine-4-carboxylic acid, which is a cyclic sulfur amino acid and a condensation product of cysteine and formaldehyde. This compound is part of a class of molecules that have been studied for their potential as prodrugs of L-cysteine, with applications in hepatoprotection and as a physiologic sulfhydryl antioxidant .

Synthesis Analysis

The synthesis of thiazolidine derivatives typically involves the condensation of an amino acid, such as cysteine, with an aldehyde or ketone. In the case of (4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid, the synthesis would likely involve the condensation of L-cysteine with a 4-methylbenzaldehyde derivative. The synthesis process can lead to racemic mixtures, which are then resolved to obtain the desired enantiomer . The synthesis of related compounds has been achieved through various methods, including 1,3-dipolar cycloaddition reactions using click chemistry approaches .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives has been refined using X-ray crystallography, which provides detailed information about the electron population within the molecule . The crystal structure of thiazolidine-4-carboxylic acid has shown that the low basicity of the compound compared to proline is due to resonance stabilization, which is facilitated by the sulfur atom's interaction with the thiazolidine ring .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo ring opening to liberate L-cysteine in vivo, which is a key feature of their potential as prodrugs. This nonenzymatic ring opening is followed by solvolysis. The rate of deuterium exchange with solvent D2O suggests that the thiazolidine ring of these compounds can open under physiological conditions . Additionally, the preparation of complexes with related structures has been described, indicating the potential for these compounds to form stable complexes with metals .

Physical and Chemical Properties Analysis

The solubility, stability, and dissociation constants of thiazolidine derivatives in aqueous solutions have been studied using potentiometric titration and HPLC methods. The solubility varies with the size of the molecule and the presence and position of polar groups. The stability of these compounds decreases in the order of carboxyl derivatives, followed by alkyl, aryl, and dialkyl derivatives. The dissociation constant of the imino nitrogen is significantly influenced by the character of aryl substituents10.

科学的研究の応用

Solubility and Stability

The solubility, stability, and dissociation constants of various thiazolidine-4-carboxylic acid derivatives, including (4R)-thiazolidine-4-carboxylic acid, have been studied using potentiometric titration and HPLC method. These studies show that solubility varies with molecular size, position, and number of polar groups, and the stability decreases in a specific order influenced by the nature of the substituent. The alkaline salts of these compounds are more stable, remaining intact for up to 3 hours (Butvin et al., 2000).

Cyclisation Reactions

Thiazolidine derivatives like methyl (4R)-3-(2-diazo-3-oxobutanoyl)-1,1-dioxo-1λ6,3-thiazolidine-4-carboxylate have shown potential in stereoselective cyclisation reactions. These reactions are significant in the context of synthesizing complex molecular structures with high enantiomeric purity (Betts et al., 1999).

Synthesis and Characterization

The synthesis and characterization of various thiazolidine-4-carboxylic acid derivatives have been explored. For example, the synthesis of 2-aryl-thiazolidine-4-carboxylic acids involves nucleophilic addition and is influenced by the type and position of substituents, offering insights into reaction time, yield, and stereoselectivity (Jagtap et al., 2016).

Solid-phase Synthesis

Solid-phase synthesis utilizing thiazolidine scaffolds has been developed, where 2-substituted thiazolidine-4-carboxylic acids are obtained through reactions with aldehydes. This approach facilitates the synthesis of various substituted thiazolidines, contributing to the field of organic synthesis (Patek et al., 1995).

Supramolecular Aggregation

The supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives has been studied. This includes investigations into the influence of hydrogen bonding functionalities and solvent molecules on the formation of molecular assemblies, which is vital for applications in gas storage, biosensing, and catalysis (Jagtap et al., 2018).

特性

IUPAC Name |

(4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-7-2-4-8(5-3-7)10-12-9(6-15-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)/t9-,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRWLFRKMUVNPG-RGURZIINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2NC(CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2N[C@@H](CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385057 | |

| Record name | (4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |

CAS RN |

198991-77-4 | |

| Record name | (4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole](/img/structure/B1305145.png)

![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1305152.png)

![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)

![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)

![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)